molecular formula C7H4Cl2N2O B1392705 3,5-Dichloro-2-methoxyisonicotinonitrile CAS No. 1221791-88-3

3,5-Dichloro-2-methoxyisonicotinonitrile

Cat. No.: B1392705
CAS No.: 1221791-88-3
M. Wt: 203.02 g/mol
InChI Key: DNMJPGZYWAKIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3,5-Dichloro-2-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-2-methoxyisonicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The exact pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

3,5-Dichloro-2-methoxyisonicotinonitrile can be compared with other similar compounds such as:

  • 3,5-Dichloro-2-methoxybenzonitrile
  • 3,5-Dichloro-2-methoxyphenylacetonitrile
  • 3,5-Dichloro-2-methoxybenzamide

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern on the isonicotinonitrile ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3,5-dichloro-2-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-12-7-6(9)4(2-10)5(8)3-11-7/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJPGZYWAKIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678881
Record name 3,5-Dichloro-2-methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-88-3
Record name 3,5-Dichloro-2-methoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-methoxyisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-methoxyisonicotinonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-2-methoxyisonicotinonitrile
Reactant of Route 4
3,5-Dichloro-2-methoxyisonicotinonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-2-methoxyisonicotinonitrile
Reactant of Route 6
3,5-Dichloro-2-methoxyisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.